Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene under controlled conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) protecting group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon as a catalyst.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon, hydrogen gas.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Deprotected Amine: Removal of the benzyloxycarbonyl group yields the free amine.
Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
- Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to construct molecules that may interact with various biological pathways. The benzyloxycarbonyl group serves as a protecting group, allowing for selective reactions at other sites of the molecule.
Comparison with Similar Compounds
- Tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate
- 1-Boc-3-azetidinone
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Comparison:
- Tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate: Similar in structure but contains a pyrrolidine ring instead of an azetidine ring.
- 1-Boc-3-azetidinone: Contains a Boc protecting group instead of a benzyloxycarbonyl group.
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Contains an oxoethyl group instead of a benzyloxycarbonyl group.
Uniqueness: Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate is unique due to its specific combination of protecting groups and the azetidine ring, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-13(10-18)17-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHXBSZKBBGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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